

Application of 8-Aminooctanoic acid in targeted drug delivery systems.

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Compound of Interest

Compound Name: 8-Aminooctanoic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminooctanoic acid (8-AOA) is an omega-amino fatty acid that has emerged as a versatile component in the design of targeted drug delivery systems.[1][2][3] Its bifunctional nature, possessing both a terminal amino group and a carboxylic acid group, allows for its use as a flexible linker to conjugate drugs to targeting moieties such as antibodies, peptides, and nanoparticles.[1][4] The eight-carbon chain of 8-AOA provides a desirable balance of hydrophobicity and flexibility, which can influence the stability, pharmacokinetics, and targeting efficiency of the drug conjugate.[5] This document provides detailed application notes and protocols for the use of 8-AOA in targeted drug delivery research and development.

Key Applications of 8-Aminooctanoic Acid

8-Aminooctanoic acid is primarily utilized in the following areas of targeted drug delivery:

- **Linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates:** 8-AOA serves as a linker to connect cytotoxic drugs to antibodies or peptides that target specific receptors on

cancer cells.[5][6][7] This approach enhances the specificity of the drug, minimizing off-target toxicity.

- **Surface Modification of Nanoparticles:** The carboxylic acid or amino group of 8-AOA can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate the attachment of targeting ligands or to improve the biocompatibility and stability of the formulation.[8][9][10]
- **Component of Permeation Enhancers:** Derivatives of 8-AOA, such as Sodium N-[8-(2-hydroxybenzoyl)amino]octanoate (SNAC), are employed as oral absorption enhancers that facilitate the transport of poorly permeable drugs across the gastrointestinal epithelium.[11][12]
- **Spacer in Imaging Probes:** 8-AOA can be used as a spacer to connect a targeting molecule to an imaging agent, such as a fluorescent dye, for in vivo imaging and diagnostic applications.[13]

Data Presentation

The following tables summarize quantitative data from studies utilizing 8-AOA and its derivatives in targeted drug delivery systems.

| Delivery System Component | Targeting Ligand | Drug/Imaging Agent | Key Findings | Reference |
|-------------------------------|-----------------------------------|-------------------------|--|-----------|
| 8-Aminooctanoic acid (Linker) | Lactam-Cyclized Alpha-MSH Peptide | 99mTc (Radiometal) | Enhanced melanoma uptake compared to a different linker. | [5] |
| 8-Aminooctanoic acid (Linker) | EGBP Peptide | Cy5.5 (Fluorescent Dye) | Successful in vivo imaging of EGFR-positive tumors. | [13] |
| SNAC (Permeation Enhancer) | N/A | Berberine Hydrochloride | Enhanced oral absorption. | [12] |

Table 1: Summary of **8-Aminooctanoic Acid** Applications in Targeted Delivery

| Radiotracer | Tumor Uptake at 2h (%ID/g) | Tumor Uptake at 4h (%ID/g) | Reference |
|---------------------------------------|----------------------------|----------------------------|-----------|
| [99mTc]Tc(CO)3-NOTA-AocNle-CycMSHhex | 20.0 ± 1.8 | 6.0 ± 1.2 | [5] |
| [99mTc]Tc(CO)3-NOTA-PEG2Nle-CycMSHhex | 31.9 ± 2.6 | 20.3 ± 3.2 | [5] |

Table 2: Comparative Tumor Uptake of Radiotracers with Different Linkers

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate using 8-Aminooctanoic Acid as a Linker

This protocol describes a general method for conjugating a targeting peptide to a drug molecule using 8-AOA as a linker.

Materials:

- Targeting peptide with a free amine group
- **8-Aminooctanoic acid**
- Drug molecule with a free carboxyl or amine group
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Standard solid-phase peptide synthesis (SPPS) reagents

Procedure:

- Activation of **8-Aminooctanoic Acid**:
 - Dissolve **8-Aminooctanoic acid** and NHS in DMF.
 - Add DCC to the solution and stir at room temperature for 2-4 hours to form the NHS ester of 8-AOA.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Remove the dicyclohexylurea byproduct by filtration.
- Conjugation to the Peptide:
 - Synthesize the targeting peptide on a solid support using standard Fmoc-based SPPS.

- After the final amino acid coupling, deprotect the N-terminal Fmoc group.
- Add the activated 8-AOA-NHS ester to the resin-bound peptide and react for 4-6 hours.
- Wash the resin thoroughly with DMF and DCM.
- Drug Conjugation:
 - If the drug has a free carboxyl group, activate it using DCC/NHS as in step 1.
 - Add the activated drug to the resin-bound peptide-8-AOA and react overnight.
 - If the drug has a free amine group, activate the carboxyl group of the resin-bound 8-AOA using DCC/NHS and then add the drug.
- Cleavage and Purification:
 - Cleave the peptide-8-AOA-drug conjugate from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
 - Precipitate the crude product in cold diethyl ether.
 - Purify the conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Protocol 2: Preparation of Drug-Loaded Microspheres with a Permeation Enhancer

This protocol is adapted from the preparation of berberine hydrochloride-loaded microspheres using a derivative of 8-AOA as a permeation enhancer.^[12]

Materials:

- Berberine hydrochloride (drug)
- Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)

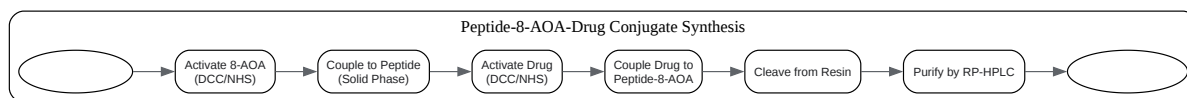
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

Procedure:

- Preparation of the Organic Phase:
 - Dissolve PLGA and SNAC in DCM.
 - Disperse the berberine hydrochloride in this polymer solution.
- Emulsification:
 - Add the organic phase to an aqueous PVA solution.
 - Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.
- Solvent Evaporation:
 - Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
- Collection and Washing:
 - Collect the microspheres by centrifugation.
 - Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
- Lyophilization:
 - Freeze-dry the washed microspheres to obtain a free-flowing powder.
- Characterization:

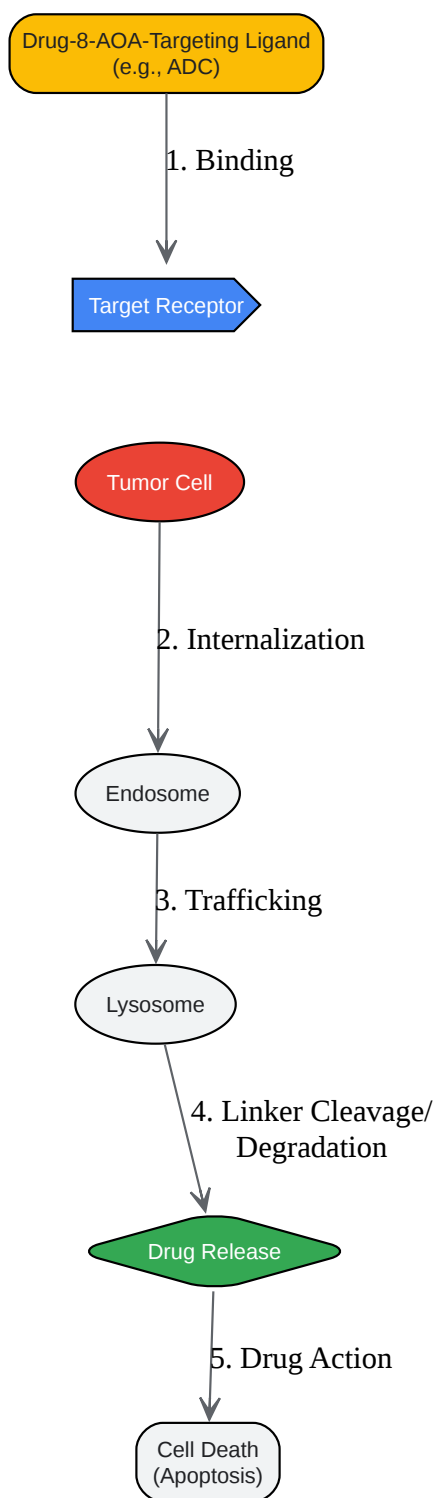
- Determine the particle size and morphology using scanning electron microscopy (SEM).
- Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry after dissolving the microspheres in a suitable solvent).
- Perform in vitro drug release studies in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Visualizations



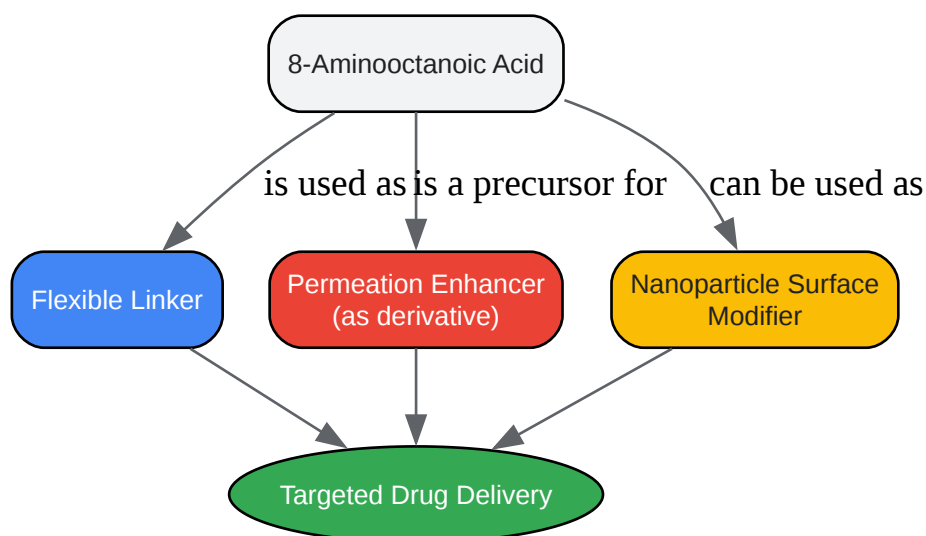
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Caption: Workflow for the synthesis of a peptide-drug conjugate using 8-AOA.



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Caption: General mechanism of a targeted drug delivery system utilizing 8-AOA.



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Caption: Roles of **8-Aminooctanoic Acid** in targeted drug delivery.

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